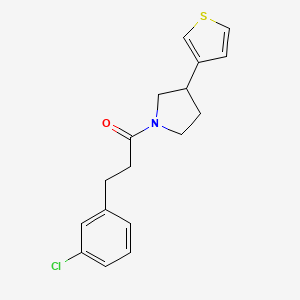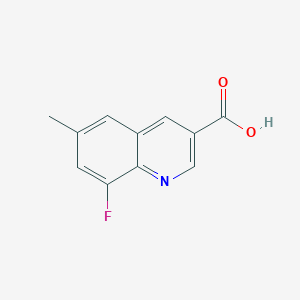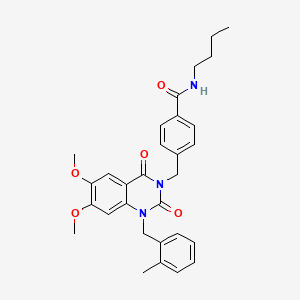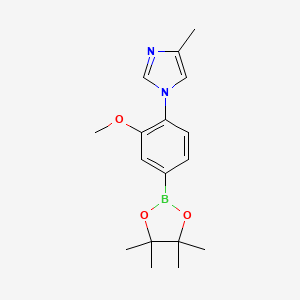
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, also known as 3'-chloro-α-PVP or 3-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has become increasingly popular in the research community due to its potential applications in various scientific fields.
Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
Studies on related compounds have highlighted the importance of spectroscopic techniques in identifying and characterizing chemical structures. For example, the identification and derivatization of selected cathinones, including compounds with structural similarities to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, have been extensively examined through GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. These techniques provide crucial insights into the molecular structure, including diagnostic signals from methyl, N-methyl, and carbonyl groups (Nycz, Paździorek, Małecki, & Szala, 2016).
Crystal Structure Elucidation
The crystal structure of molecules closely related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one has been determined, providing insights into their geometric and electronic properties. For instance, crystal structure analyses of compounds with chlorophenyl and thiophene rings have revealed their planarity and the conformations of the pyrrolidine rings, which are crucial for understanding their chemical behavior and potential reactivity (Ray, Roy, Chinnakali, Razak, & Fun, 1997; Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Electrophile and Nucleophile Synthesis Applications
The synthesis of compounds using alpha-nitro ketone intermediates, which include structures related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, demonstrates the versatility of these molecules as both electrophiles and nucleophiles. This adaptability facilitates the creation of a diverse range of compounds, including 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for Drosophila nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Molecular Docking and Antimicrobial Activity
The conjugated experimental and theoretical vibrational study of molecules structurally related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one highlights their potential in antimicrobial applications. DFT analysis, molecular docking, and the assessment of antimicrobial activity have provided a foundation for understanding the interaction mechanisms and the stability of these compounds, underscoring their potential in pharmaceutical applications (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Electrochemical and Polymer Applications
Research on thiophene derivatives, including those related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, has explored their electrochemical polymerization and the resulting polymer's properties. These studies contribute to the development of materials with specific electronic, optical, and mechanical properties, suitable for a variety of applications from electronics to materials science (Visy, Lukkari, & Kankare, 1994).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-3-1-2-13(10-16)4-5-17(20)19-8-6-14(11-19)15-7-9-21-12-15/h1-3,7,9-10,12,14H,4-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMTVGNNOMEMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)

![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)
![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)
![(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B2993995.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)
